molecular formula C6H7ClN2 B2415969 3-Chloro-1-cyclopropyl-pyrazole CAS No. 1783435-57-3

3-Chloro-1-cyclopropyl-pyrazole

Cat. No.: B2415969
CAS No.: 1783435-57-3
M. Wt: 142.59
InChI Key: BRDKWYBYDYGOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-cyclopropyl-pyrazole is a heterocyclic compound with the molecular formula C6H7ClN2. It features a pyrazole ring substituted with a chlorine atom at the third position and a cyclopropyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-cyclopropyl-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-chloropropionyl chloride, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-cyclopropyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-1-cyclopropyl-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-cyclopropyl-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-pyrazole
  • 3-Chloro-1-phenyl-pyrazole
  • 3-Chloro-1-ethyl-pyrazole

Uniqueness

3-Chloro-1-cyclopropyl-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and stability compared to other similar pyrazole derivatives .

Properties

IUPAC Name

3-chloro-1-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKWYBYDYGOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.